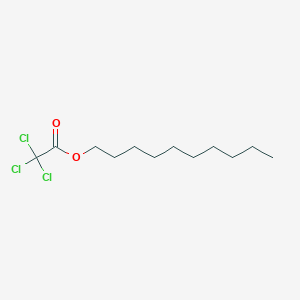
Decyl trichloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decyl trichloroacetate: is an organic compound with the chemical formula C₁₂H₂₁Cl₃O₂ It is an ester derived from trichloroacetic acid and decanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Decyl trichloroacetate can be synthesized through the esterification of trichloroacetic acid with decanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound involves the chlorination of acetic acid to produce trichloroacetic acid, followed by esterification with decanol. The process may involve purification steps such as distillation or recrystallization to obtain the pure product .
Analyse Chemischer Reaktionen
Types of Reactions: Decyl trichloroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce trichloroacetic acid and decanol.
Reduction: The compound can be reduced to form decyl dichloroacetate or decyl monochloroacetate, depending on the reducing agent and conditions used.
Substitution: this compound can undergo nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: Trichloroacetic acid and decanol.
Reduction: Decyl dichloroacetate or decyl monochloroacetate.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Decyl trichloroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and derivatives.
Biology: The compound is used in biochemical studies to investigate the effects of trichloroacetate esters on biological systems.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives.
Wirkmechanismus
The mechanism of action of decyl trichloroacetate involves its interaction with biological molecules and pathways. The trichloromethyl group in the compound can undergo hydrolysis to release trichloroacetic acid, which can then interact with proteins and other biomolecules. This interaction can lead to the modification of protein structures and functions, affecting various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Trichloroacetic acid: A strong acid used in various chemical and biochemical applications.
Decyl dichloroacetate: A related ester with two chlorine atoms instead of three.
Decyl monochloroacetate: An ester with a single chlorine atom.
Uniqueness: Decyl trichloroacetate is unique due to its trichloromethyl group, which imparts distinct chemical properties and reactivity compared to its dichloro and monochloro counterparts. This makes it particularly useful in specific synthetic and research applications .
Eigenschaften
CAS-Nummer |
65611-33-8 |
|---|---|
Molekularformel |
C12H21Cl3O2 |
Molekulargewicht |
303.6 g/mol |
IUPAC-Name |
decyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C12H21Cl3O2/c1-2-3-4-5-6-7-8-9-10-17-11(16)12(13,14)15/h2-10H2,1H3 |
InChI-Schlüssel |
JVOWHDCGJSEUMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


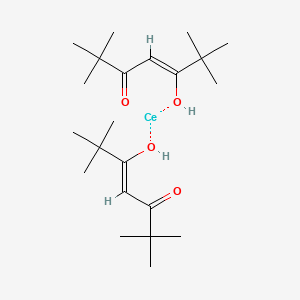
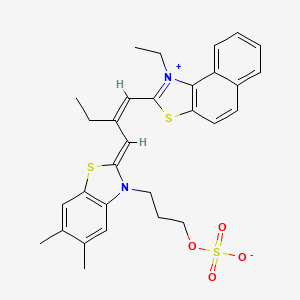

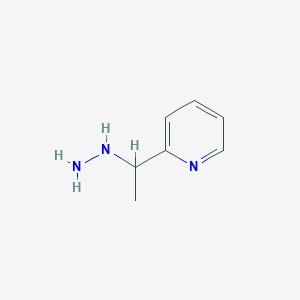
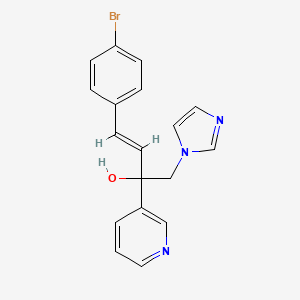
![4-[3,5-Bis(4-aminophenyl)phenyl]aniline;2,5-bis(ethenyl)terephthalaldehyde](/img/structure/B13790781.png)
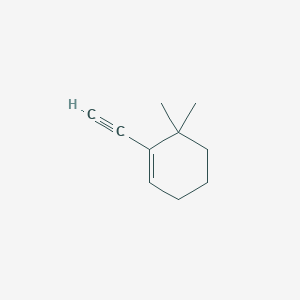
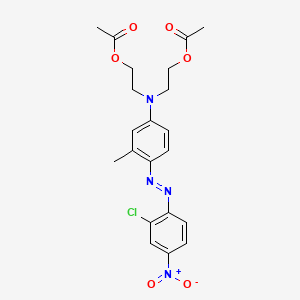
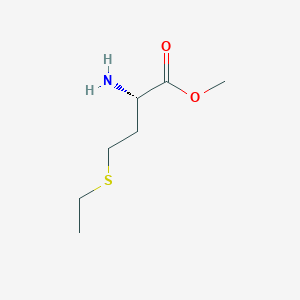
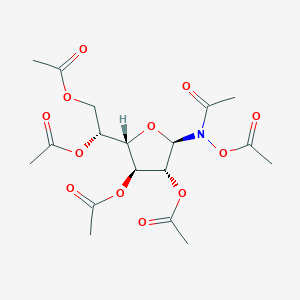
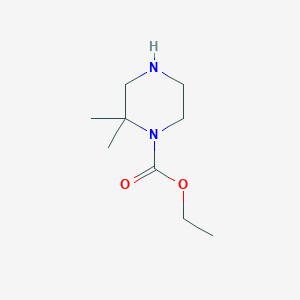
![[7-(4-Aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium](/img/structure/B13790819.png)
![Butanoic acid,2-ethyl-2-methyl-,1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenylester,[1s-[1a,3a,7b,8b(2s*,4s*),8ab]]-(9ci)](/img/structure/B13790821.png)
![2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride](/img/structure/B13790833.png)
